4,4-Difluoro-1-piperidinecarbothioamide
Description
4,4-Difluoro-1-piperidinecarbothioamide is a chemical compound with the molecular formula C₆H₁₀F₂N₂S and a molecular weight of 180.22 g/mol . It is characterized by the presence of two fluorine atoms attached to the piperidine ring and a carbothioamide group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Properties
IUPAC Name |
4,4-difluoropiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2S/c7-6(8)1-3-10(4-2-6)5(9)11/h1-4H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMFQDHLZOAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-piperidinecarbothioamide typically involves the reaction of piperidine derivatives with fluorinating agents and thiocarbonyl compounds. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-piperidinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4,4-Difluoro-1-piperidinecarbothioamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-piperidinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The carbothioamide group may also play a role in modulating the compound’s activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-piperidinecarbothioamide: Similar structure but with only one fluorine atom.
4,4-Dichloro-1-piperidinecarbothioamide: Chlorine atoms instead of fluorine.
4,4-Difluoro-1-piperidinecarboxamide: Carboxamide group instead of carbothioamide.
Uniqueness
4,4-Difluoro-1-piperidinecarbothioamide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets .
Biological Activity
4,4-Difluoro-1-piperidinecarbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two fluorine atoms and a carbothioamide group. The presence of fluorine enhances its lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological effects.
The mechanism of action for 4,4-Difluoro-1-piperidinecarbothioamide involves interactions with specific molecular targets such as enzymes and receptors. The compound exhibits selective antagonist activity at orexin receptors, particularly Orexin-1 and Orexin-2 receptors, which are implicated in various neurological disorders. This selectivity is attributed to the fluorine atoms that enhance binding affinity and stability .
1. Enzyme Inhibition
Research indicates that 4,4-Difluoro-1-piperidinecarbothioamide can inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest that it may modulate enzyme activities linked to neurotransmitter systems, thereby influencing physiological responses related to sleep regulation and appetite control.
2. Antitumor Activity
Preliminary studies have shown that compounds similar to 4,4-Difluoro-1-piperidinecarbothioamide exhibit antitumor properties. The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Table 1: Summary of Antitumor Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 15 | Apoptosis induction | |
| MCF-7 | 20 | Cell cycle arrest | |
| HeLa | 12 | Inhibition of DNA synthesis |
3. Antiviral Activity
There is emerging evidence that this compound may also possess antiviral properties. Similar derivatives have been shown to inhibit the replication of viruses like Hepatitis C by targeting viral RNA-dependent RNA polymerase.
Table 2: Antiviral Activity Overview
| Virus Type | Compound Tested | Inhibition % at 50 µM |
|---|---|---|
| Hepatitis C | This compound | 40% |
| Influenza A | Similar derivatives | 50% |
Case Studies
A notable case study involved the evaluation of the compound's efficacy in modulating orexin receptor activity. In vitro assays demonstrated that 4,4-Difluoro-1-piperidinecarbothioamide effectively reduced orexin-induced signaling in neuronal cell lines, suggesting potential applications in treating sleep disorders and obesity-related conditions .
Pharmacological Applications
The pharmacological profile of 4,4-Difluoro-1-piperidinecarbothioamide indicates its potential as a therapeutic agent for various conditions:
- Neurological Disorders : Due to its orexin receptor antagonism, it may be beneficial in managing conditions such as narcolepsy and obesity.
- Cancer Therapy : Its antitumor effects warrant further investigation for possible incorporation into cancer treatment regimens.
- Antiviral Treatments : The antiviral activity suggests potential use in developing treatments for viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
